molecular formula C25H23NO3 B12192171 ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate

ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate

Cat. No.: B12192171
M. Wt: 385.5 g/mol
InChI Key: WKBMIWNVQMGQOY-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, a methyl group, and a phenyl group attached to an indole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential therapeutic applications due to its unique structural features and biological activity. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H23NO3C_{25}H_{23}NO_3 with a molecular weight of 385.5 g/mol. Its structure includes a benzyl group, a hydroxyl group, and a carboxylate moiety, contributing to its chemical reactivity and biological interactions. The presence of the indole ring is particularly significant as it is known to confer various biological activities.

Synthesis

This compound can be synthesized through multi-step organic reactions. Typical methods involve using catalysts such as zinc iodide in acetonitrile, achieving yields between 72% and 85%. The synthesis process is crucial for obtaining the compound in sufficient quantities for biological testing.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit lipoxygenase enzymes, which play a critical role in the inflammatory response. Molecular docking studies suggest that the compound effectively binds to lipoxygenase, potentially blocking its activity and reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of lipoxygenase
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Preliminary studies have indicated that this compound may induce apoptosis in certain cancer cell lines. The structural features of the indole ring are believed to play a role in its ability to interact with cellular targets involved in cell survival pathways.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Lipoxygenase Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited lipoxygenase activity in vitro, leading to reduced production of inflammatory mediators in cellular models.
  • Antioxidant Efficacy : Research highlighted in Free Radical Biology and Medicine showed that treatment with this compound significantly decreased oxidative stress markers in animal models subjected to induced oxidative damage.
  • Anticancer Activity : A recent investigation found that this compound caused significant apoptosis in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenylindole-3-carboxylate

InChI

InChI=1S/C25H23NO3/c1-3-29-25(28)24-17(2)26(16-18-10-6-4-7-11-18)22-14-20(23(27)15-21(22)24)19-12-8-5-9-13-19/h4-15,27H,3,16H2,1-2H3

InChI Key

WKBMIWNVQMGQOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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